

In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylmalonamide

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Compound of Interest

Compound Name: 2-Ethyl-2-phenylmalonamide

Cat. No.: B022514

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide, also known as phenylethylmalonamide (PEMA), is a primary active metabolite of the anticonvulsant drug primidone.^{[1][2]} While primidone itself possesses anticonvulsant properties, its therapeutic effects are significantly mediated by its conversion to two active metabolites: phenobarbital and **2-Ethyl-2-phenylmalonamide**. This document provides a comprehensive overview of the core physicochemical properties of **2-Ethyl-2-phenylmalonamide**, intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Data

A summary of the key physicochemical properties of **2-Ethyl-2-phenylmalonamide** is presented below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1][2]
Molecular Weight	206.24 g/mol	[1][2]
CAS Number	7206-76-0 (anhydrous)	[1][2]
80866-90-6 (monohydrate)	[3]	
Appearance	White crystalline solid	[1]
Melting Point	94-108 °C (with possible decomposition)	[1]
109-113 °C	[4]	
120 °C (decomposes)	[3]	
Solubility	Less than 0.1 mg/mL in water at 18 °C.[1][5] Soluble in DMSO and methanol.[4]	[1][4][5]
logP (calculated)	0.1	[1]
pKa	Data not available	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods.

Determination of Melting Point

The melting point of **2-Ethyl-2-phenylmalonamide** can be determined using the capillary melting point method, a standard procedure for crystalline solids.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry **2-Ethyl-2-phenylmalonamide** is finely powdered using a mortar and pestle.
- **Capillary Tube Filling:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
- **Measurement:** The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.
- **Observation:** As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.
- **Melting Range:** The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. Due to potential decomposition, some darkening of the sample may be observed.

Determination of Aqueous Solubility

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **2-Ethyl-2-phenylmalonamide**
- Distilled or deionized water
- Scintillation vials or glass flasks with screw caps
- Shaking incubator or orbital shaker

- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- **Sample Preparation:** An excess amount of **2-Ethyl-2-phenylmalonamide** is added to a series of vials containing a known volume of water. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
- **Equilibration:** The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
- **Quantification:** A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent if necessary, and the concentration of **2-Ethyl-2-phenylmalonamide** is determined using a validated HPLC-UV method.
- **Solubility Calculation:** The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP) and pKa

The partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters for predicting the ADME properties of a drug candidate. These can be determined experimentally using methods such as the shake-flask method for logP and potentiometric titration or UV-spectrophotometry for pKa.

logP Determination (Shake-Flask Method):

- **Solvent Preparation:** n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

- **Partitioning:** A known amount of **2-Ethyl-2-phenylmalonamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation and Quantification:** The two phases are separated, and the concentration of **2-Ethyl-2-phenylmalonamide** in each phase is determined by a suitable analytical method like HPLC-UV.
- **logP Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration):

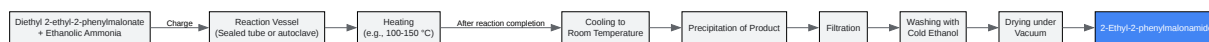
- **Sample Preparation:** A solution of **2-Ethyl-2-phenylmalonamide** of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Synthesis

2-Ethyl-2-phenylmalonamide is primarily formed in vivo through the metabolic conversion of primidone. However, for research and reference standard purposes, it can be synthesized in the laboratory. A common synthetic route involves the ammonolysis of diethyl 2-ethyl-2-phenylmalonate.

Reaction Scheme:

Experimental Workflow:



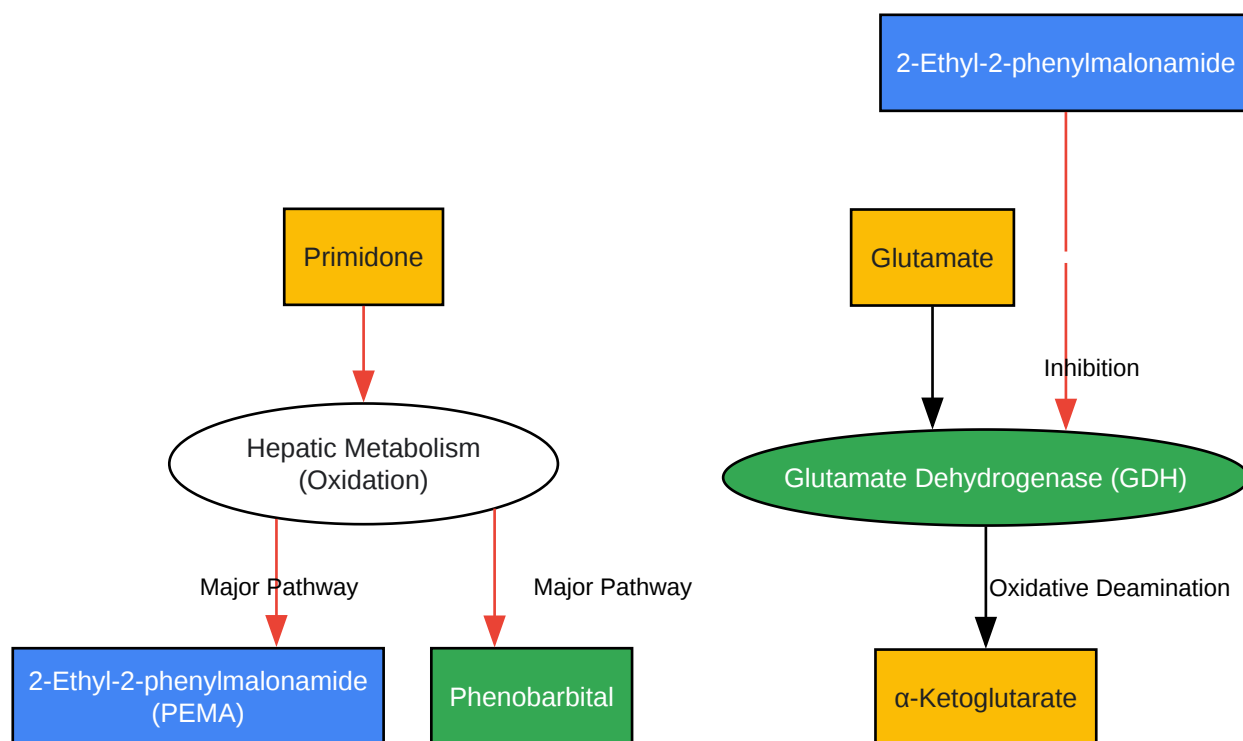
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Caption: Synthetic workflow for **2-Ethyl-2-phenylmalonamide**.

Biological Context and Signaling Pathways

Metabolic Pathway of Primidone

2-Ethyl-2-phenylmalonamide is a significant metabolite of the antiepileptic drug primidone. Primidone undergoes hepatic metabolism to form two major active metabolites: phenobarbital and **2-Ethyl-2-phenylmalonamide**.^[1] This metabolic conversion is a key aspect of primidone's overall pharmacological profile.



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